pCl-Fluoroetomidate
説明
pCl-Fluoroetomidate is a fluorinated and chlorinated derivative of etomidate, a non-barbiturate imidazole-based anesthetic agent. The compound’s molecular formula (C₁₇H₁₅FN₈, inferred from analogs) includes a para-chloro (pCl) and fluorine substituent, which likely influence its pharmacokinetic properties, such as lipophilicity and resistance to enzymatic degradation .
特性
CAS番号 |
1374876-82-0 |
|---|---|
分子式 |
C14H14ClFN2O2 |
分子量 |
296.72 |
純度 |
>95% |
同義語 |
2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of pCl-Fluoroetomidate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity for pharmaceutical applications .
化学反応の分析
Types of Reactions
pCl-Fluoroetomidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert pCl-Fluoroetomidate to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of pCl-Fluoroetomidate, such as alcohols, amines, and other functionalized imidazole compounds .
科学的研究の応用
pCl-Fluoroetomidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Explored as a potential anesthetic agent with improved pharmacokinetic properties compared to etomidate. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用機序
pCl-Fluoroetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A (GABA_A) receptors. This binding increases the duration of time for which the chloride ion channel associated with the GABA_A receptor remains open, leading to an increased inhibitory effect of GABA in the central nervous system. This results in sedation and hypnosis . The para-chlorine and fluorine groups enhance the binding affinity and selectivity of the compound for the GABA_A receptor, contributing to its potent anesthetic effects .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity (%) |
|---|---|---|---|---|---|
| pCl-Fluoroetomidate (Analog) | 428854-24-4 | C₁₇H₁₅FN₈ | 350.35 | pCl, F, pyrazolo-pyridine | 100 (Reference) |
| Fluorobenzyl-pyrazolo[3,4-b]pyridine | 11393973 (PubChem) | C₁₇H₁₅FN₈ | 350.35 | F, benzyl, pyrimidine | 85–90 |
| 5-Chloro-3-(difluoromethyl)-1-methyl-pyrazole | 未提供 | C₆H₅ClF₂N₂O₂ | 212.57 | Cl, CF₃, methyl | 65–70 |
| PFOA (Perfluorooctanoic Acid) | 335-67-1 | C₈HF₁₅O₂ | 414.07 | Perfluorinated chain | <10 |
Notes:
- Fluorobenzyl-pyrazolo[3,4-b]pyridine shares the pyrazolo-pyridine core with pCl-Fluoroetomidate but lacks the para-chloro substituent, reducing its steric bulk and lipophilicity .
- 5-Chloro-3-(difluoromethyl)-1-methyl-pyrazole demonstrates lower molecular weight and simpler structure, limiting its pharmacokinetic complexity compared to pCl-Fluoroetomidate .
- PFOA , a persistent environmental pollutant, is included for contrast; its perfluorinated chain and lack of heterocyclic structure render it chemically and functionally distinct .
Environmental and Metabolic Stability
- Fluorinated heterocycles (e.g., pCl-Fluoroetomidate analogs) exhibit greater metabolic stability than linear perfluorinated compounds (e.g., PFOA) due to their aromatic cores and reduced susceptibility to β-oxidation .
- PFOA-related compounds are classified as "very persistent" under the Stockholm Convention due to their resistance to degradation, whereas halogenated heterocycles like pCl-Fluoroetomidate are less environmentally concerning .
Research Findings and Implications
- Toxicity Profile : Unlike PFOA, which bioaccumulates and disrupts lipid metabolism, pCl-Fluoroetomidate’s heterocyclic structure may mitigate long-term toxicity risks .
- Regulatory Status : PFOA and PFOS are restricted under the Stockholm Convention, while halogenated heterocycles remain under investigation for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
